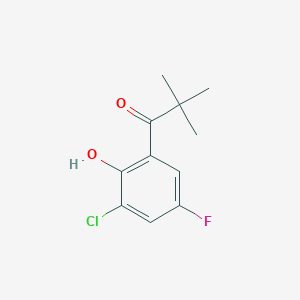
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorinated and fluorinated phenyl ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations. Commonly used catalysts include Lewis acids like aluminum chloride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of chloro and fluoro groups makes the compound susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution are commonly used.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and context.
Comparison with Similar Compounds
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone and 1-(3-chloro-5-fluoro-2-hydroxyphenyl)propan-1-one share structural similarities.
Uniqueness: The presence of the 2,2-dimethylpropan-1-one moiety distinguishes it from other compounds, providing unique chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)10(15)7-4-6(13)5-8(12)9(7)14/h4-5,14H,1-3H3 |
InChI Key |
CNHZYNRPIAYHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
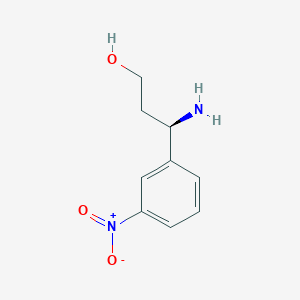

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
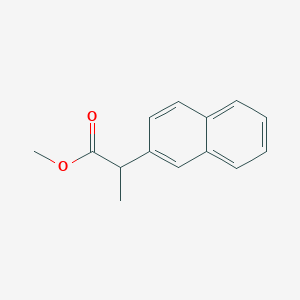
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

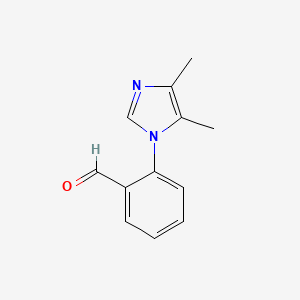

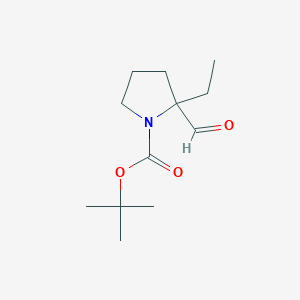
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
